molecular formula C19H19ClN2O3S B275773 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide

4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide

Cat. No. B275773
M. Wt: 390.9 g/mol
InChI Key: NQUKBEQZDYDYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide, also known as TAK-715, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide exerts its effects by inhibiting the activity of p38 MAP kinase and JNK, which are involved in the regulation of inflammation and cell growth. By inhibiting these enzymes, 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide can reduce inflammation and cell proliferation, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has been shown to have anti-inflammatory and anti-proliferative effects in various cell types. It can also induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide is its specificity for p38 MAP kinase and JNK, which allows for targeted inhibition of these enzymes. However, 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide may have off-target effects on other enzymes, which could complicate its use in lab experiments. In addition, the synthesis of 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide can be challenging and requires specialized equipment and expertise.

Future Directions

Future research on 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies could also investigate the mechanism of action of 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide in more detail and explore its potential off-target effects. In addition, the synthesis method of 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide could be further optimized to improve yield and purity. Overall, 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide shows promise as a potential therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide involves several steps, starting with the reaction of 5-(4-Chlorophenyl)-2-furaldehyde with ethylenediamine to form 5-(4-Chlorophenyl)-2-furylmethyl-1,2-ethylenediamine. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes, such as p38 MAP kinase and JNK, which are involved in the regulation of inflammation and cell growth. 4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C19H19ClN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

4-[2-[[5-(4-chlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H19ClN2O3S/c20-16-5-3-15(4-6-16)19-10-7-17(25-19)13-22-12-11-14-1-8-18(9-2-14)26(21,23)24/h1-10,22H,11-13H2,(H2,21,23,24)

InChI Key

NQUKBEQZDYDYHW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)N

Origin of Product

United States

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